MBQ-167

描述

Rac/Cdc42 Inhibitor MBQ-167 is an orally bioavailable inhibitor of the Rho GTPases Ras-related C3 botulinum toxin substrate (Rac) and cell division control protein 42 homolog (Cdc42), with potential antineoplastic activity. Upon oral administration, Rac/Cdc42 inhibitor this compound targets, binds to and inhibits the activity of the GTP-binding proteins Rac and Cdc42 that are expressed on certain cancer cells and immunosuppressive immune cells in the tumor microenvironment (TME). This inhibits p21-activated kinase (PAK) and signal transducer and activator of transcription 3 (STAT3) signaling, induces cell-cycle arrest and apoptosis, and inhibits cancer cell proliferation and migration. This compound also reduces tumor-infiltrating macrophages and myeloid-derived suppressor cells (MDSCs) in the TME, which may abrogate the immunosuppressive nature of the TME. Rac and Cdc42, overexpressed or hyperactivated in various cancers, are homologous, small GTPases that regulate epithelial to mesenchymal transition, cell migration, invasion, and cell cycle progression and metastasis.

作用机制

Target of Action

MBQ-167 primarily targets the GTP-binding proteins Rac and Cdc42 . These proteins are homologous GTPases that regulate cell migration, invasion, and cell-cycle progression . They are key targets for metastasis therapy .

Mode of Action

This compound inhibits both Rac1 and Cdc42 . It interferes with guanine nucleotide binding, thereby inhibiting the activation of these proteins . This compound directly interacts with Rac1 to displace specific amino acids, consequently inhibiting Rac.GTP loading .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the downstream effector of Rac and Cdc42, the p21-activated kinase (PAK), and consequently inhibits PAK signaling . This leads to a decrease in metastatic cancer cell proliferation, migration, and mammosphere growth . This compound also inhibits the NF-kB pathway in TNBC tumors, reducing inflammation and immunosuppression from M1 and M2 macrophages in vivo .

Pharmacokinetics

This compound has been found to have an elimination half-life of 2.17 hours for intraperitoneal dosing and 2.6 hours for oral dosing . It is rapidly distributed into the kidneys after intraperitoneal dosing, whereas oral administration results in higher distribution to the lungs . The relative bioavailability of this compound after oral administration is 35% .

Result of Action

This compound has several molecular and cellular effects. It reduces metastatic cancer cell viability and migration . It also induces apoptosis and decreases HER2-type mammary fatpad tumor growth and metastasis . This compound promotes loss of cancer cell polarity, resulting in disorganization of the actin cytoskeleton and detachment from the substratum .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can vary in different cancer cell lines . Moreover, the compound’s action can be affected by other drugs. For example, in combination with paclitaxel (PXL), this compound has been found to reduce PXL-induced metastasis .

生化分析

Biochemical Properties

MBQ-167 interacts with the GTP-binding proteins Rac and Cdc42 . It inhibits the activation of Rac and Rac1B splice variant and induces apoptosis in cancer cells . This compound interferes with guanine nucleotide binding, thereby inhibiting the activation of these proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces cell viability and migration in vitro, and tumor growth and spread in vivo in mouse models of metastatic breast cancer . It also inhibits PAK/LIM kinase/Cofilin signaling, lamellipodia extension, metastatic cancer cell polarity, migration, stem cell–like mammosphere formation, cell-cycle progression, and induces apoptosis in metastatic cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with Rac and Cdc42. It inhibits these proteins by interfering with guanine nucleotide binding . This results in the inhibition of downstream signaling pathways, including the P21-activated kinase (PAK) pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. It reduces cell viability and induces apoptosis over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The compound has been shown to successfully predict tumor shrinkage in HER2+ and triple-negative breast tumors after the intraperitoneal administration of 1 and 10 mg/kg body weight dose level of this compound three times a week .

Transport and Distribution

After intraperitoneal dosing, this compound is rapidly distributed into the kidneys, whereas oral administration results in higher distribution to lungs .

生物活性

MBQ-167 is a novel small molecule that serves as a dual inhibitor of the GTPases Rac and Cdc42, which are crucial in regulating cancer cell migration, invasion, and proliferation. This compound has shown significant promise in preclinical studies, particularly in the context of metastatic breast cancer, including both HER2-positive and triple-negative breast cancer (TNBC) subtypes. The inhibition of these pathways by this compound leads to reduced tumor growth and metastasis, making it a potential therapeutic candidate for advanced cancer treatment.

This compound operates primarily by inhibiting the activation of Rac and Cdc42, which are integral to various cellular processes including:

- Cell Migration : By blocking these GTPases, this compound impedes the ability of cancer cells to migrate and invade surrounding tissues.

- Cell Cycle Regulation : The compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

- Loss of Cell Polarity : this compound induces a loss of polarity in cancer cells, which is essential for their migratory capabilities.

The compound has demonstrated effective inhibition at nanomolar concentrations, with reported IC50 values of approximately 103 nM for Rac and 78 nM for Cdc42 .

In Vitro Studies

In vitro experiments have shown that this compound significantly inhibits the proliferation and migration of various breast cancer cell lines. Key findings include:

- Tumor Cell Viability : A concentration-dependent decrease in viability was observed in metastatic breast cancer cells, with a GI50 (concentration required to inhibit growth by 50%) around 250 nM .

- Mammosphere Formation : this compound reduces mammosphere formation, indicating a suppression of stem cell-like properties in TNBC cells .

In Vivo Studies

In vivo studies using mouse models have confirmed the efficacy of this compound:

- Tumor Growth Reduction : Administration of this compound resulted in up to a 90% reduction in tumor size in mouse models .

- Metastasis Prevention : The compound effectively inhibited both spontaneous and experimental metastasis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for clinical application:

| Parameter | Value |

|---|---|

| Half-life (plasma) | 4.6 hours |

| Maximum concentration (Cmax) | Varies by tissue |

| Area under curve (AUC) | Consistent with therapeutic predictions |

This compound exhibits rapid absorption and clearance from plasma, with a half-life ranging from approximately 2.98 to 4.6 hours depending on administration routes and doses .

Clinical Implications

A recent clinical trial has initiated the first human dosing of this compound for advanced breast cancer patients. Preliminary findings suggest that the inhibition of Rac and Cdc42 not only curtails new metastasis but also significantly reduces tumor growth .

Comparative Efficacy

Comparative studies between this compound and other Rac/Cdc42 inhibitors like EHop-016 have shown that while both compounds inhibit similar pathways, this compound demonstrates superior potency and selectivity against these GTPases .

科学研究应用

Preclinical Studies

-

Breast Cancer Models :

- In preclinical studies utilizing mouse models, MBQ-167 demonstrated a 90% reduction in tumor growth and metastasis in HER2-positive breast cancer models. The compound effectively inhibited spontaneous and experimental metastasis in both immunocompromised and immunocompetent mice .

- In TNBC models, this compound not only reduced tumor size significantly but also induced anoikis (apoptosis due to loss of cell-substrate attachment) in metastatic breast cancer cells. These effects were observed at concentrations as low as 250 nmol/L .

- Bioavailability :

Clinical Trials

Currently, this compound is undergoing clinical trials to assess its safety and efficacy in humans, particularly for patients with advanced breast cancer who have not responded to standard therapies. The first-in-human dosing has been initiated in Puerto Rico as part of a Phase 1 clinical trial .

Case Studies

Case Study 1: Efficacy in Triple-Negative Breast Cancer

- A study demonstrated that this compound effectively inhibited cell viability and induced apoptosis in TNBC cell lines such as MDA-MB-231. The treatment led to significant reductions in mammosphere formation, indicating suppression of stem cell-like properties associated with tumor aggressiveness .

Case Study 2: Impact on Tumor Microenvironment

- Research indicated that this compound not only targets cancer cells but also alters the tumor microenvironment by reducing the infiltration of macrophages and neutrophils. This suggests a dual role where this compound may enhance anti-tumor immunity while directly inhibiting tumor growth .

Comparative Efficacy

The following table summarizes key findings related to the efficacy of this compound compared to traditional therapies:

| Feature/Study | Traditional Therapies | This compound |

|---|---|---|

| Tumor Growth Reduction | Varies (20%-60%) | Up to 90% |

| Metastasis Inhibition | Limited | Significant (up to 90%) |

| Bioavailability | Low | Approximately 35% |

| Half-Life | Varies | ~4.6 hours |

| Induction of Anoikis | Rare | Common at effective doses |

常见问题

Q. Basic: What is the molecular mechanism of MBQ-167 in inhibiting Rac/Cdc42 signaling?

Methodological Answer:

this compound acts as a dual inhibitor of Rac (Ras-related C3 botulinum toxin substrate) and Cdc42 (cell division control protein 42 homolog), with IC50 values of 103 nM for Rac1/2/3 and 78 nM for Cdc42 in metastatic breast cancer cells (e.g., MDA-MB-231) . It prevents GTP binding to these GTPases, thereby blocking their activation and downstream signaling. Key downstream effects include inhibition of p21-activated kinase (PAK) phosphorylation, suppression of STAT3 activity, and disruption of actin cytoskeletal dynamics required for cell migration and polarity . Experimental validation involves Rac/Cdc42 activation assays (e.g., G-LISA) and immunofluorescence to quantify PAK phosphorylation .

Q. Basic: What preclinical findings support this compound as a potential anti-metastatic agent?

Methodological Answer:

In immunocompromised mouse models, this compound reduced mammary tumor growth by ~90% and metastasis by ~95% at 10 mg/kg body weight (BW). It induces G2/M cell-cycle arrest and apoptosis in detached cancer cells, with a GI50 of ~130 nM . Key assays include:

- Clonogenic assays to assess colony formation inhibition .

- Wound healing and transwell migration assays to quantify motility suppression .

- Flow cytometry to detect apoptosis (Annexin V/PI staining) and cell-cycle arrest .

Q. Basic: What are standard assays for evaluating this compound efficacy in vitro and in vivo?

Methodological Answer:

- In vitro:

- G-LISA/Rac/Cdc42 activation assays to measure GTPase inhibition .

- MTT/viability assays (GI50 ~130 nM in MDA-MB-231) .

- Mammosphere formation assays to assess stemness suppression .

- In vivo:

Q. Advanced: How do experimental design challenges influence this compound dosing and model selection?

Methodological Answer:

Dosing optimization is critical due to solubility limitations (e.g., <0.1 mg/mL in water, requiring DMSO/ethanol vehicles) . Suboptimal dosing (e.g., 1 mg/kg BW in HER2+ models) may yield partial efficacy (~42% tumor reduction), while 10 mg/kg BW achieves ~90% suppression . Key considerations:

- Route of administration : Intraperitoneal vs. oral (oral bioavailability requires liposomal encapsulation to enhance stability) .

- Model immunocompetence : Immunodeficient mice lack immune modulation data, necessitating complementary syngeneic models (e.g., 4T-1) to study TME effects .

Q. Advanced: What biomarkers are proposed for assessing this compound efficacy in clinical trials?

Methodological Answer:

Potential biomarkers include:

- p-PAK levels : Reduced phosphorylation in tumor biopsies or exosomes correlates with Rac/Cdc42 inhibition .

- Serum CHI3L1/YKL-40 : Downregulated in this compound-treated pancreatic cancer cells, linked to IL-6 pathway suppression .

- IL-6 reduction : Measured via ELISA in plasma or tumor-conditioned media .

Validation requires IHC, flow cytometry, or multiplex cytokine arrays in patient-derived xenografts (PDX) .

Q. Advanced: How should researchers address contradictory IC50 values reported for this compound?

Methodological Answer:

Discrepancies in IC50 values (e.g., 103 nM vs. 10<sup>3</sup> nM for Rac in MDA-MB-231 ) may arise from assay variability (e.g., G-LISA vs. PAK activity readouts) or cell-line-specific GTPase expression. Mitigation strategies:

- Standardize assays across labs using recombinant Rac/Cdc42 proteins.

- Validate findings in multiple cell lines (e.g., MCF-10A non-tumorigenic controls) to exclude off-target effects .

Q. Advanced: Can this compound synergize with existing therapies (e.g., trastuzumab) in HER2+ breast cancer?

Methodological Answer:

In trastuzumab-resistant HER2+ models, this compound (2.5 mg/kg BW) reduced tumor growth by 50% and metastasis by ~90% , comparable to trastuzumab . Synergy testing involves:

- Combinatorial dose-response matrices (e.g., Chou-Talalay method).

- Liposomal co-delivery to enhance bioavailability and tumor targeting .

Q. Advanced: How does this compound modulate the tumor immune microenvironment?

Methodological Answer:

this compound reduces immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2 macrophages in tumors while increasing CD8+ cytotoxic T cells and granzyme B expression . Methodological approaches:

- Flow cytometry for immune cell profiling (CD11b+, F4/80+, CD86+ markers).

- Cytokine arrays to quantify IL-6, IFN-γ, and TNF-α shifts .

Q. Advanced: What pharmacokinetic challenges exist in translating this compound to clinical use?

Methodological Answer:

this compound has a Tmax of 3–4 hours and is metabolized into active derivatives (e.g., M6) with parallel pharmacokinetics . Key challenges:

- Hepatic clearance : Requires physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

- Solubility optimization : Binary solvent systems (e.g., ethanol-water) improve dissolution for oral delivery .

Q. Advanced: How do derivative compounds (e.g., MBQ-168) compare to this compound in efficacy?

Methodological Answer:

MBQ-168, a triazole-modified derivative, shows similar anti-metastatic activity but requires toxicity screening in non-tumorigenic cells (e.g., MCF-10A) . CPV-337, another derivative, exhibits superior Rac inhibition but uncharacterized off-target effects . Evaluation involves:

属性

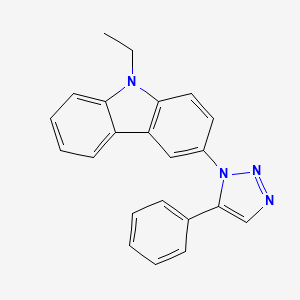

IUPAC Name |

9-ethyl-3-(5-phenyltriazol-1-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCANTASZGYJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097938-73-1 | |

| Record name | MBQ-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBQ-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRY5XN588Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。